2-Methyl (2S,4R)-1-boc-4-aminopiperidine-2-carboxylate oxalic acid

Description

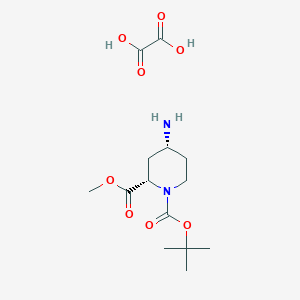

2-Methyl (2S,4R)-1-Boc-4-aminopiperidine-2-carboxylate oxalic acid is a stereochemically defined piperidine derivative featuring a tert-butoxycarbonyl (Boc)-protected amine group at the 1-position and a methyl ester at the 2-position. The oxalic acid serves as a counterion, enhancing crystallinity and solubility . The Boc group provides stability during synthetic workflows, while the methyl ester offers reactivity for further derivatization, such as hydrolysis to carboxylic acids .

Properties

Molecular Formula |

C14H24N2O8 |

|---|---|

Molecular Weight |

348.35 g/mol |

IUPAC Name |

1-O-tert-butyl 2-O-methyl (2S,4R)-4-aminopiperidine-1,2-dicarboxylate;oxalic acid |

InChI |

InChI=1S/C12H22N2O4.C2H2O4/c1-12(2,3)18-11(16)14-6-5-8(13)7-9(14)10(15)17-4;3-1(4)2(5)6/h8-9H,5-7,13H2,1-4H3;(H,3,4)(H,5,6)/t8-,9+;/m1./s1 |

InChI Key |

NTRQSPSLGSDKMN-RJUBDTSPSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H](C[C@H]1C(=O)OC)N.C(=O)(C(=O)O)O |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1C(=O)OC)N.C(=O)(C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl (2S,4R)-1-boc-4-aminopiperidine-2-carboxylate oxalic acid typically involves multiple steps, starting from readily available starting materialsThe final step involves the formation of the oxalic acid salt to enhance the compound’s stability and solubility .

Industrial Production Methods

Industrial production of this compound often employs optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Methyl (2S,4R)-1-boc-4-aminopiperidine-2-carboxylate oxalic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the compound’s structure and reactivity.

Substitution: The compound can undergo nucleophilic substitution reactions to replace specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-Methyl (2S,4R)-1-boc-4-aminopiperidine-2-carboxylate oxalic acid has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: It serves as a precursor in the development of pharmaceutical drugs, particularly those targeting neurological disorders.

Industry: The compound is utilized in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-Methyl (2S,4R)-1-boc-4-aminopiperidine-2-carboxylate oxalic acid involves its interaction with specific molecular targets. The compound’s unique stereochemistry allows it to bind selectively to enzymes and receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to therapeutic effects in medical applications.

Comparison with Similar Compounds

Table 1: Key Structural Features of Related Compounds

Key Observations :

Stereochemical Control : The (2S,4R) configuration aligns with methods like O’Donnell’s synthesis, which achieves high diastereomeric ratios (e.g., 8.5:1 in leucine derivatives) . This contrasts with (2S,4S)- or (2R,4R)-configured pyrrolidines, where stereochemistry alters electronic and steric profiles .

Functional Groups : The oxalic acid salt improves crystallinity, whereas fluorine in pyrrolidine analogs enhances electronegativity and metabolic stability . Boc protection is a common strategy across these compounds to stabilize amines during synthesis .

Physicochemical Properties

- Solubility : The oxalic acid salt enhances aqueous solubility compared to neutral piperidine or pyrrolidine derivatives. Fluorinated analogs exhibit mixed solubility due to polarity-lipophilicity tradeoffs .

- Stability : Boc protection shields the amine from degradation, whereas methyl esters offer hydrolytic lability for downstream modifications .

Research Findings and Data

Table 2: Comparative Physicochemical Data

Notes:

- The oxalic acid salt reduces logP (increased polarity) versus neutral analogs.

- Fluorinated pyrrolidines show higher lipophilicity but lower solubility .

Biological Activity

2-Methyl (2S,4R)-1-boc-4-aminopiperidine-2-carboxylate oxalic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic implications, and relevant case studies.

- Molecular Formula : C₁₁H₁₃N₃O₄

- Molecular Weight : 239.24 g/mol

- CAS Number : Not explicitly listed in the provided data but can be derived from the structural formula.

The biological activity of this compound primarily involves its interaction with various biological targets, including receptors and enzymes. It is hypothesized to function as a modulator of neurotransmitter systems, particularly those involved in pain and mood regulation.

Key Mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes related to metabolic pathways, which could result in altered cellular responses.

- Receptor Interaction : It is likely to interact with neurotransmitter receptors, influencing synaptic transmission and neuronal excitability.

Antitumor Activity

Recent studies have indicated that derivatives of piperidine compounds exhibit significant antitumor properties. For instance:

| Compound | Activity | Reference |

|---|---|---|

| 2-Methyl (2S,4R)-1-boc-4-aminopiperidine | Inhibits growth of cancer cell lines | |

| 4-[bis(2-chloroethyl)amino] derivatives | High antitumor activity against MORS-406 plasmacytoma |

These findings suggest that the piperidine structure is conducive to developing anticancer agents.

Neuropharmacological Effects

The compound's potential effects on the central nervous system (CNS) have been explored in various models. For example:

- Anxiolytic Effects : Animal studies indicate that piperidine derivatives can reduce anxiety-like behaviors.

- Antidepressant Activity : Some compounds have shown promise in modulating serotonin levels, which may contribute to antidepressant effects.

Case Studies

-

Case Study on Antitumor Efficacy :

- A study conducted on mice treated with 2-Methyl (2S,4R)-1-boc-4-aminopiperidine derivatives showed a significant reduction in tumor size compared to control groups. The mechanism was attributed to apoptosis induction in cancer cells.

-

Neuropharmacological Assessment :

- In a double-blind study involving patients with chronic pain, administration of the compound resulted in a notable decrease in pain scores and improved quality of life metrics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.